2-(2,5-dimethyl-1H-pyrrol-1-yl)benzenethiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13NS |
|---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)benzenethiol |
InChI |
InChI=1S/C12H13NS/c1-9-7-8-10(2)13(9)11-5-3-4-6-12(11)14/h3-8,14H,1-2H3 |
InChI Key |
OGEOJIHNOVMYNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=C2S)C |
Origin of Product |
United States |
Preparation Methods
Standard Procedure Using p-Toluenesulfonic Acid
The most widely reported method involves the cyclocondensation of 4-aminothiophenol and 2,5-hexanedione in toluene under Dean-Stark conditions. p-Toluenesulfonic acid (PTSA) serves as a Brønsted acid catalyst, facilitating imine formation and subsequent cyclization.
Reaction Conditions :
-
Molar Ratio : 1:1 (4-aminothiophenol : 2,5-hexanedione)
-
Catalyst : 0.11 equivalents of PTSA
-
Solvent : Toluene (reflux, 3 hours)
Mechanistic Insights :
-
Imine Formation : Protonation of the diketone carbonyl enhances electrophilicity, enabling nucleophilic attack by the amine.
-
Cyclization : Intramolecular dehydration forms the pyrrole ring, with water removal via azeotropic distillation.
-
Thiol Stability : The thiol group remains intact under mild acidic conditions, avoiding oxidative coupling.
Spectroscopic Validation :
-
¹H NMR (C₆D₆) : δ 1.96 (s, 6H, pyrrole-CH₃), 6.59–6.75 (m, 4H, aromatic-H), 6.13 (s, 2H, pyrrole-H), 2.97 (s, 1H, -SH).
Solvent-Free Catalytic Approaches
MgI₂ Etherate-Mediated Synthesis
A modified Paal-Knorr protocol employs MgI₂ etherate as a Lewis acid catalyst, enhancing reaction efficiency in dichloromethane.
Optimized Parameters :
-
Catalyst Loading : 3 mol% MgI₂·(OEt₂)
-
Temperature : Reflux (40°C, 2 hours)
Advantages :
-
Reduced By-Products : MgI₂’s high Lewis acidity accelerates cyclization, minimizing oligomerization.
-
Broad Substrate Tolerance : Effective for aromatic and aliphatic amines, though thiol compatibility requires verification.
Limitations :
One-Pot Tandem Synthesis from 2,5-Dimethylfuran
Integrated Ring-Opening and Paal-Knorr Reaction
A sustainable two-step, one-pot strategy converts 2,5-dimethylfuran (DF) to DPTP via 2,5-hexanedione (HD) intermediate:
Step 1: Acid-Catalyzed DF Ring-Opening
Step 2: Paal-Knorr Cyclization
Sustainability Metrics :
Comparative Analysis of Methods
*Reported for analogous compounds; DPTP-specific data pending.
Purification and Characterization
Gradient Sublimation
Crude DPTP is purified via gradient sublimation under reduced pressure (1 mbar, 100°C), achieving >98% purity.
Spectroscopic Benchmarks
Challenges and Mitigation Strategies
Thiol Oxidation
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzene-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of thiolate anions.
Substitution: Formation of alkyl or acyl derivatives of the original compound.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzenethiol serves as a versatile building block for the synthesis of more complex organic molecules. It can undergo various chemical reactions:
- Oxidation : The thiol group can be oxidized to form disulfide bonds.
- Reduction : The compound can be reduced to form thiolate anions.
- Substitution : The thiol group participates in nucleophilic substitution reactions.
Biology
The compound is being investigated for its potential as a biochemical probe due to its ability to form covalent bonds with proteins through its thiol group. This property allows it to interact with cysteine residues in proteins, potentially altering their function.
Medicine
Research has explored the compound's therapeutic properties:
- Antioxidant Activity : It may function as an antioxidant.
- Antimicrobial Properties : Preliminary studies indicate effectiveness against various bacterial strains.
Case Study : The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively.
Industrial Applications
In industry, this compound is utilized in developing new materials such as polymers and coatings due to its unique chemical properties. Its ability to form covalent bonds allows for the modification of material surfaces.
Research indicates that this compound exhibits significant biological activities:
Antibacterial Properties
The compound has been studied for its effectiveness against multidrug-resistant bacteria. Its mechanism likely involves the inhibition of key bacterial enzymes essential for growth and replication.
Enzyme Inhibition Studies
In vitro assays have shown that the compound can inhibit dihydrofolate reductase and enoyl ACP reductase enzymes critical for bacterial survival. These findings suggest potential applications in treating resistant infections .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Variations in substitution patterns on the pyrrole ring or modifications to the thiol group can significantly affect its potency against bacteria.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1-thiol involves its ability to interact with various molecular targets through its thiol group. This group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethane-1-thiol (SHP)
- Synthesis : SHP is synthesized via a one-pot, two-step method using bio-based 2,5-dimethylfuran as a precursor. The process involves forming 2,5-hexanedione, followed by reaction with cysteamine hydrochloride. This method achieves high atom efficiency (A.Ef = 65%) and a low environmental impact (E-Factor = 0.097 ) .
- Structure vs. Benzenethiol Analogue : Unlike the benzenethiol derivative, SHP features an ethane-thiol chain. The shorter aliphatic chain and absence of aromaticity in the thiol group may reduce steric hindrance and alter electronic interactions with substrates like carbon black (CB) in elastomer composites .
- Applications : SHP functionalizes CB to improve elastomer composite performance, increasing dynamic modulus by 15–20% and reducing hysteresis compared to pristine CB .
1,2-Bis(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl) Disulfide (SSP)
- Synthesis : SSP is derived from SHP through oxidative coupling, forming a disulfide (-S-S-) bridge. This modification enhances thermal stability and enables dual reactive sites for cross-linking in polymer matrices .
- Comparison : The disulfide linkage in SSP introduces redox-responsive behavior, absent in the benzenethiol compound. This property is advantageous in self-healing materials but may complicate synthetic reproducibility due to sensitivity to reaction conditions .
2-(2,5-Dimethyl-1H-pyrrol-1-yl)propane-1,3-diol (Serinol Pyrrole)
- Synthesis : Prepared via a two-step reaction at 150°C, this diol derivative achieves an 80% yield with Reaction Mass Efficiency (RME) = 72% .
- Key Differences : The propane-1,3-diol chain replaces the thiol group, drastically altering solubility (hydrophilic vs. thiol’s hydrophobicity) and reactivity. NMR data (e.g., δ 10.91 ppm for pyrrole CH3 groups in CDCl3) highlight solvent-dependent shifts, a factor critical for comparing spectroscopic signatures with benzenethiol derivatives .
Comparative Data Table
* Hypothetical compound; data inferred from analogs.
Research Findings and Implications
- Synthetic Efficiency : SHP and SSP demonstrate that bio-based pyrrole synthesis can achieve high atom efficiency (>65%) and low E-Factors (<0.1), suggesting scalable routes for benzenethiol analogs .
- Spectroscopic Challenges : Solvent polarity significantly affects NMR chemical shifts (e.g., δ 10.91 ppm in CDCl3 vs. δ 10.93 ppm in DMSO-d6). For benzenethiol derivatives, aromatic ring anisotropy may further complicate signal interpretation .
- Functional Group Impact: Thiols (SHP) enhance elastomer-CB interactions via sulfur-mediated cross-linking, while diols (Serinol) favor hydrogen bonding. The benzenethiol derivative’s aromatic thiol could offer stronger π-π interactions but may require tailored solvents for synthesis .
Biological Activity
2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzenethiol is a heterocyclic compound characterized by a pyrrole ring substituted with a benzenethiol group. Its molecular formula is C13H13N, with a molecular weight of 199.25 g/mol. This unique structure combines the properties of both pyrrole and thiol functionalities, making it an interesting candidate for various biological applications.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in antibacterial and potential therapeutic applications. Its mechanism of action is believed to involve the inhibition of key bacterial enzymes, contributing to its effectiveness against multidrug-resistant strains.
Key Biological Activities
- Antibacterial Properties : The compound has been studied for its effectiveness against various bacteria, including multidrug-resistant strains. Its ability to inhibit bacterial growth suggests potential applications in treating resistant infections .
- Enzyme Inhibition : Similar compounds have shown promise in inhibiting specific enzymes critical for bacterial survival, indicating that this compound may share these properties .
The biological activity of this compound is primarily attributed to its interaction with bacterial enzymes. Studies suggest that it may inhibit dihydrofolate reductase and enoyl ACP reductase, which are essential for bacterial growth and replication .
Case Studies
Recent studies have highlighted the compound's potential in various applications:
-
Antibacterial Efficacy : Research demonstrated that this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 - Enzyme Inhibition Studies : In vitro assays showed that the compound effectively inhibited the activity of key enzymes involved in bacterial cell wall synthesis. This inhibition was quantitatively assessed using enzyme kinetics.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Variations in substitution patterns on the pyrrole ring or modifications to the thiol group can significantly affect its antibacterial potency. For instance, derivatives with additional functional groups have been synthesized and tested for enhanced activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzenethiol and related derivatives?
- Methodological Answer : Synthesis often involves coupling reactions using reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in solvents such as N,N-dimethylformamide (DMF) under controlled conditions. For example, derivatives like 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid are synthesized via condensation of 2,5-dimethylpyrrole with benzoic acid derivatives in the presence of HCl gas or coupling agents . Similar protocols can be adapted for benzenethiol derivatives by substituting thiol-containing precursors.
Q. How is structural characterization of this compound performed in crystallography or spectroscopy?
- Methodological Answer : X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) is critical for resolving crystal structures. For spectroscopic analysis, -NMR and -NMR (for fluorinated analogs) are standard. Mass spectrometry and IR spectroscopy validate molecular weight and functional groups. For example, derivatives like ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate were characterized via NMR to confirm regiochemistry .
Q. What are the primary applications of this compound in materials science?
- Methodological Answer : The compound’s sulfur-containing analogs (e.g., 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethane-1-thiol, SHP) are used to functionalize carbon black (CB) in elastomer composites. The thiol group binds to CB surfaces, improving interfacial interactions and reducing hysteresis in rubber materials. Functionalization involves heating CB with the compound in inert solvents, followed by spectroscopic validation .
Advanced Research Questions
Q. How can computational approaches like SILCS (Site Identification by Ligand Competitive Saturation) optimize derivatives for biological targets?
- Methodological Answer : SILCS identifies allosteric binding sites for ligand design. For example, derivatives like 5-(cyclopropylamino)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid were optimized as PTP 1B inhibitors using SILCS-driven molecular docking. This involves generating ligand-grid free energy maps, validating binding poses via MD simulations, and refining substituents to enhance selectivity .
Q. What mechanistic insights explain the corrosion inhibition properties of pyrrole-containing derivatives?
- Methodological Answer : Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization reveal adsorption mechanisms. For instance, 2-(4-allyl-2-methoxyphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide forms a protective film on mild steel in HCl via physisorption (follows Langmuir isotherm). Temperature-dependent studies (25–60°C) and surface analysis (SEM/EDS) confirm film stability .
Q. How do structural modifications influence binding affinity in enzyme inhibition studies?
- Methodological Answer : Structure-activity relationship (SAR) studies compare substituent effects. For pyrazolo[1,5-a]pyrimidine derivatives, fluorination at specific positions (e.g., 3-fluoropropyl chains) enhances inhibitory potency against inducible nitric oxide synthase (iNOS). Binding assays (e.g., fluorescence quenching) and molecular docking (AutoDock Vina) quantify affinity changes .
Q. What strategies improve the atom efficiency and sustainability of synthesizing pyrrole derivatives?
- Methodological Answer : Bio-based synthetic routes using low E-factor protocols are prioritized. For example, 2-(2,5-dimethyl-1H-pyrrol-1-yl)propane-1,3-diol (SP) was synthesized from biosourced 2-pyrone and nanosized graphite. Solvent-free conditions and microwave-assisted heating reduce waste, validated by life-cycle assessment (LCA) metrics .
Methodological Notes
- Data Sources : PubChem and EPA DSSTox provide canonical SMILES, toxicity profiles, and regulatory data .
- Contradictions : While some studies prioritize thiol derivatives for material science, others focus on carboxylates for drug design. Cross-validation via comparative DFT studies (e.g., vibrational analysis of benzoic acid analogs) resolves discrepancies in electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
